

Application Notes and Protocols: Radiolabeling of CXCR2 Probe 1 with Fluorine-18

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Compound of Interest		
Compound Name:	CXCR2 Probe 1	
Cat. No.:	B12383695	Get Quote

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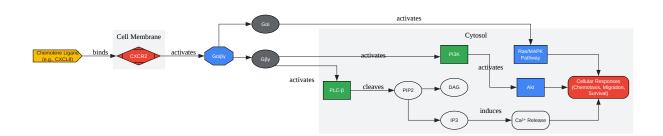
Introduction

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor predominantly expressed on neutrophils, a type of white blood cell crucial to the innate immune response.[1] [2] Its significant role in mediating neutrophil recruitment to sites of inflammation makes it a highly attractive target for the molecular imaging of inflammatory diseases.[2][3] Positron Emission Tomography (PET) is a non-invasive imaging technique that allows for the quantitative visualization of biological processes in vivo.[4] **CXCR2 Probe 1** ([18F]16b) is a selective, fluorine-18 labeled radiotracer developed for PET imaging of CXCR2-expressing cells, primarily neutrophils, offering a promising tool for diagnosing and monitoring inflammatory conditions.

CXCR2 Signaling Pathway

CXCR2 activation by its chemokine ligands (e.g., CXCL8 in humans) initiates a cascade of intracellular signaling events. As a G protein-coupled receptor (GPCR), CXCR2 couples to inhibitory G proteins (G α i). Upon ligand binding, the G protein dissociates into its G α i and G β y subunits. The G β y subunit activates Phospholipase C- β (PLC- β) and Phosphoinositide 3-kinase (PI3K). PLC- β activation leads to the generation of inositol trisphosphate (IP $_3$) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium (Ca $_2$ +). The PI3K pathway, along with the Ras/MAPK pathway, is also activated, playing roles in cell migration, proliferation, and survival.





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Caption: CXCR2 receptor signaling cascade.

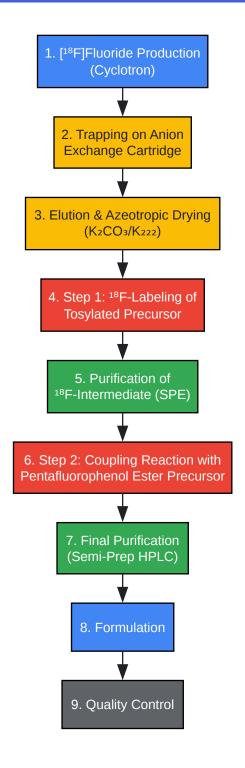
Application I: Automated Radiosynthesis of [18F]CXCR2 Probe 1

This section details the automated synthesis of [18F]CXCR2 Probe 1 ([18F]16b). Direct 18F-labeling of the target molecule proved unsuccessful; therefore, an indirect, two-step approach was developed. The process involves the initial synthesis of an 18F-labeled intermediate, which is then coupled to the probe's precursor.

Experimental Workflow

The radiosynthesis workflow is a multi-stage process beginning with the production of [18F]Fluoride and culminating in a purified, injectable product ready for quality control.





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Caption: Automated radiosynthesis workflow for [18F]CXCR2 Probe 1.

Detailed Protocol: Automated Synthesis

This protocol is adapted for an automated synthesis module (e.g., Trasis AllinOne or similar).



Reagents & Precursors:

- Cyclotron-produced [18F]Fluoride in [18O]H2O
- Precursor 1: tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate
- Precursor 2: Pentafluorophenol ester of the squaramide-based CXCR2 ligand
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium Carbonate (K₂CO₃)
- · Acetonitrile (ACN), anhydrous
- Dimethylformamide (DMF), anhydrous
- · Water for Injection
- · Ethanol, USP
- Solid-Phase Extraction (SPE) Cartridges (e.g., C18)
- Anion Exchange Cartridge (e.g., QMA)

Procedure:

- [18F]Fluoride Trapping and Elution:
 - Load the aqueous [18F]Fluoride from the cyclotron onto a pre-conditioned anion exchange cartridge (e.g., QMA).
 - Elute the trapped [¹8F]F⁻ into the reaction vessel using a solution of K₂CO₃ and K₂₂₂ in ACN/Water.
 - Perform azeotropic drying of the [18F]F⁻/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen or under vacuum to remove water.
- Step 1: Synthesis of ¹⁸F-labeled Intermediate:



- o Dissolve Precursor 1 (tert-butyl (S)-3-(tosyloxy)pyrrolidine carboxylate) in anhydrous ACN.
- Add the solution to the dried [18F]Fluoride complex in the reaction vessel.
- Heat the reaction mixture to facilitate the nucleophilic substitution.
- After cooling, pass the reaction mixture through an SPE cartridge to trap the ¹⁸F-labeled intermediate and remove unreacted [¹⁸F]Fluoride and impurities.
- Wash the cartridge with water and elute the intermediate with ACN.
- Step 2: Coupling Reaction:
 - Evaporate the ACN from the eluted ¹⁸F-intermediate.
 - Add a solution of Precursor 2 (pentafluorophenol ester) in anhydrous DMF to the reaction vessel.
 - Heat the mixture to induce the coupling reaction, forming the protected [18F]CXCR2 Probe
 1.
- Deprotection and Purification:
 - Add an acidic solution (e.g., HCl) to the reaction vessel and heat to remove the Boc protecting group.
 - Neutralize the reaction mixture and dilute with the mobile phase for HPLC.
 - Inject the crude product onto a semi-preparative HPLC system for purification.
 - Collect the fraction corresponding to the [18F]CXCR2 Probe 1.
- Formulation:
 - Dilute the collected HPLC fraction with water.
 - Trap the final product on a C18 SPE cartridge.
 - Wash the cartridge with Water for Injection to remove residual HPLC solvents.



- Elute the final product, [18F]CXCR2 Probe 1, with a small volume of ethanol, followed by sterile saline or a phosphate-buffered saline solution.
- Pass the final solution through a 0.22 μm sterile filter into a sterile vial.

Application II: Quality Control and Characterization

Rigorous quality control (QC) is mandatory to ensure the identity, purity, and safety of the radiotracer for preclinical or clinical use.

Detailed Protocol: Quality Control

- 1. Radiochemical Purity and Identity:
- Method: Analytical High-Performance Liquid Chromatography (HPLC).
- System: HPLC equipped with a radioactive detector and a UV detector.
- Column: C18 analytical column.
- Procedure:
 - Inject a small aliquot of the final product onto the analytical HPLC system.
 - Compare the retention time of the main radioactive peak with that of a non-radioactive reference standard of CXCR2 Probe 1 (Compound 16b) to confirm identity.
 - Calculate the radiochemical purity by integrating the area of the product peak as a percentage of the total radioactive peak areas on the chromatogram.
- Acceptance Criteria: Radiochemical Purity ≥ 95%.
- 2. Residual Solvents:
- Method: Gas Chromatography (GC).
- Procedure: Analyze an aliquot of the final product for the presence of residual solvents from the synthesis (e.g., ACN, DMF, Ethanol).



Acceptance Criteria: Levels must be below the limits specified by USP <467>.

3. pH:

- Method: pH meter or pH-indicator strips.
- Procedure: Measure the pH of the final formulated product.
- Acceptance Criteria: pH between 4.5 and 7.5.
- 4. Sterility and Endotoxin Testing:
- Sterility: The product should be subjected to sterility testing according to USP <71>. This is typically performed retrospectively.
- Bacterial Endotoxins: Test for endotoxins using the Limulus Amebocyte Lysate (LAL) test as per USP <85>.
- Acceptance Criteria: Must be sterile and pass the endotoxin test (< 175 EU/V, where V is the maximum recommended dose in mL).

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis and characterization of [18F]CXCR2 Probe 1.

Table 1: Radiosynthesis and Quality Control Results

Parameter	Value	Reference
Radiochemical Yield (decay-corrected)	15%	
Total Synthesis Time	~90-105 minutes	
Radiochemical Purity	> 95%	

| Molar Activity | Variable, typically > 30 GBq/µmol | |



Table 2: In Vitro Binding and Cell Uptake Data

Assay	Cell Line / Condition	Result	Reference
Binding Affinity (NanoBRET)	CXCR2-expressing cells	High Affinity (specific value not in abstract)	
Specific Uptake	CXCR2- overexpressing HEK cells	Confirmed specific uptake	
Specific Uptake	CXCR2-negative HEK cells	No significant uptake	

| Functional Imaging Potential | Human Neutrophils | Confirmed diagnostic potential | |

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